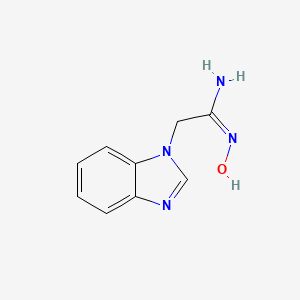

1-Benzimidazoleacetamidoxime(8CI)

Description

Properties

Molecular Formula |

C9H10N4O |

|---|---|

Molecular Weight |

190.20 g/mol |

IUPAC Name |

2-(benzimidazol-1-yl)-N'-hydroxyethanimidamide |

InChI |

InChI=1S/C9H10N4O/c10-9(12-14)5-13-6-11-7-3-1-2-4-8(7)13/h1-4,6,14H,5H2,(H2,10,12) |

InChI Key |

FCDQRWUPXDEQQT-UHFFFAOYSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)N=CN2C/C(=N\O)/N |

Canonical SMILES |

C1=CC=C2C(=C1)N=CN2CC(=NO)N |

Origin of Product |

United States |

Synthetic Methodologies for 1 Benzimidazoleacetamidoxime and Its Analogues

Strategies for the Construction of the Benzimidazole (B57391) Core in Amidoxime (B1450833) Synthesis

The formation of the central benzimidazole ring system is a critical first step in the synthesis of many of its derivatives. This can be achieved either by building the heterocyclic ring from acyclic precursors or by modifying an existing benzimidazole scaffold.

Cyclization Reactions for Benzimidazole Formation (e.g., Phillips Condensation)

The construction of the benzimidazole core often relies on the condensation and cyclization of an o-phenylenediamine (B120857) derivative with a suitable one-carbon synthon, such as a carboxylic acid or an aldehyde. nih.govresearchgate.net

A classic and widely utilized method is the Phillips condensation reaction . This reaction involves the condensation of an ortho-phenylenediamine with a carboxylic acid under acidic conditions, typically with heating. nih.govresearchgate.netadichemistry.comcolab.ws For instance, the reaction of benzene-1,2-diamine with acetic acid in the presence of 4N HCl yields 2-methyl-1H-benzimidazole. adichemistry.com While the reaction works well for aliphatic acids, achieving good yields with aromatic acids may require more forcing conditions, such as heating in a sealed tube at elevated temperatures. adichemistry.comcolab.ws The mechanism initiates with the acylation of one of the amino groups, followed by an intramolecular cyclization and dehydration to form the imidazole (B134444) ring. adichemistry.com

Numerous other reagents and catalysts have been developed to facilitate this cyclization. organic-chemistry.org Methods include:

Condensation of o-phenylenediamines with aldehydes, which can be promoted by various catalysts like ammonium (B1175870) chloride, p-toluenesulfonic acid, or even under metal-free conditions. nih.govnih.gov

One-pot procedures starting from 2-nitroanilines, which are reduced in situ before cyclizing with reagents like formic acid. organic-chemistry.org

Copper-catalyzed three-component reactions of 2-haloanilines, aldehydes, and sodium azide. organic-chemistry.org

These methods provide access to a wide array of substituted benzimidazoles that can serve as precursors for amidoxime synthesis.

Modifications of Pre-existing Benzimidazole Structures

An alternative and highly common strategy is to start with a commercially available or pre-synthesized benzimidazole ring and modify it. For the synthesis of 1-Benzimidazoleacetamidoxime, the most direct approach is the N-alkylation of the benzimidazole ring. nih.govlookchem.com

This involves reacting benzimidazole with an alkylating agent containing a two-carbon chain and a suitable functional group that can be converted to an amidoxime. A prime example is the use of chloroacetonitrile (B46850) . researchgate.netresearchgate.net The alkylation of benzimidazole's nitrogen atom with chloroacetonitrile introduces the required —CH₂CN (acetonitrile) group at the N-1 position, forming the key intermediate, 1-Benzimidazoleacetonitrile. This reaction is typically carried out in the presence of a base (like potassium carbonate, sodium hydroxide, or others) in a suitable solvent (such as DMF, DMSO, or under phase-transfer conditions). researchgate.netgoogle.com The use of surfactants like sodium dodecyl sulphate (SDS) in an aqueous basic medium has also been reported to efficiently promote N-alkylation. lookchem.com

This modification approach offers a straightforward pathway to the direct precursor needed for the final amidoxime synthesis. researchgate.net

Approaches to Acetamidoxime (B1239325) Moiety Introduction

The defining feature of 1-Benzimidazoleacetamidoxime is the —C(=NOH)NH₂ group. This functionality is almost universally introduced by the chemical transformation of a nitrile group.

Conversion of Nitrile Derivatives to Amidoximes

The synthesis of amidoximes from their corresponding nitrile precursors is a well-established and primary method in organic chemistry. nih.gov The reaction involves the addition of hydroxylamine (B1172632) to the carbon-nitrogen triple bond of the nitrile group (—C≡N).

This transformation is robust and applicable to a wide range of nitrile compounds, including aromatic and aliphatic nitriles. nih.gov For the synthesis of 1-Benzimidazoleacetamidoxime, the precursor 1-Benzimidazoleacetonitrile is converted in this manner. The reaction conditions can be tuned to optimize the yield and purity of the resulting amidoxime. researchgate.net While generally efficient, the reaction can sometimes produce amide by-products, particularly with nitriles containing electron-withdrawing groups. rsc.orgrsc.org

Reaction with Hydroxylamine Hydrochloride

The most common reagent used for the conversion of nitriles to amidoximes is hydroxylamine hydrochloride (NH₂OH·HCl) . nih.gov Since free hydroxylamine can be unstable, it is typically generated in situ from its more stable hydrochloride salt by the addition of a base. nih.govgoogle.com

Common bases used for this purpose include sodium carbonate, potassium carbonate, triethylamine, or potassium tert-butoxide. nih.gov The reaction is often performed by refluxing the nitrile and hydroxylamine hydrochloride with the base in a protic solvent like ethanol (B145695) or methanol. nih.gov The reaction time can vary from a few hours to over a day, depending on the reactivity of the specific nitrile substrate. researchgate.net

The general reaction is as follows: R-C≡N + NH₂OH·HCl + Base → R-C(=NOH)NH₂

This method has been successfully applied to produce a variety of benzimidazole-based amidoximes from their corresponding benzimidazole carbonitrile intermediates.

Total Synthesis of 1-Benzimidazoleacetamidoxime

The total synthesis of 1-Benzimidazoleacetamidoxime can be efficiently achieved through a two-step sequence starting from readily available benzimidazole. This pathway combines the modification of a pre-existing benzimidazole core followed by the introduction of the amidoxime moiety.

Step 1: Synthesis of 1-Benzimidazoleacetonitrile

The first step is the N-alkylation of benzimidazole with chloroacetonitrile. This reaction attaches the —CH₂CN group to one of the nitrogen atoms of the imidazole ring.

Reactants : Benzimidazole, Chloroacetonitrile

Reagents : A base such as K₂CO₃ or NaOH, often in a polar aprotic solvent like DMF or under phase-transfer conditions. researchgate.netgoogle.com

Product : 1-Benzimidazoleacetonitrile

Step 2: Conversion to 1-Benzimidazoleacetamidoxime

The second and final step is the conversion of the nitrile group of 1-Benzimidazoleacetonitrile into the amidoxime functionality.

Reactant : 1-Benzimidazoleacetonitrile

Reagents : Hydroxylamine hydrochloride (NH₂OH·HCl) and a base (e.g., Na₂CO₃, K₂CO₃, or an alkoxide) in a solvent like ethanol. nih.gov

Product : 1-Benzimidazoleacetamidoxime

This synthetic route is summarized in the table below.

Table 1: Key Reactions in the Total Synthesis of 1-Benzimidazoleacetamidoxime

| Step | Reaction Type | Starting Material | Key Reagents | Intermediate/Product |

| 1 | N-Alkylation | Benzimidazole | Chloroacetonitrile, Base (e.g., K₂CO₃) | 1-Benzimidazoleacetonitrile |

| 2 | Amidoxime Formation | 1-Benzimidazoleacetonitrile | Hydroxylamine Hydrochloride, Base (e.g., Na₂CO₃) | 1-Benzimidazoleacetamidoxime |

Green Chemistry Principles in 1-Benzimidazoleacetamidoxime Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles can be applied to the synthesis of 1-Benzimidazoleacetamidoxime to create more sustainable and efficient methods.

Microwave-assisted synthesis has become a valuable tool in green chemistry, as it often leads to dramatically reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. researchgate.netarkat-usa.org

For the synthesis of 1-Benzimidazoleacetamidoxime, microwave irradiation could be applied to both key steps:

Step 1 (N-Alkylation): The reaction between benzimidazole and 2-chloroacetonitrile could be performed in a dedicated microwave reactor. This would likely shorten the reaction time from hours to mere minutes.

Step 2 (Amidoxime Formation): The conversion of the nitrile to the amidoxime can also be accelerated. Microwave heating provides rapid and uniform heating of the reaction mixture, potentially reducing the long reflux times required by conventional methods. arkat-usa.org

The use of microwave irradiation represents a significant improvement, saving both time and energy, which are key tenets of green chemistry. jocpr.com

Reducing or eliminating the use of volatile organic solvents is another fundamental goal of green chemistry. These solvents are often toxic, flammable, and contribute to environmental pollution.

Solvent-Free Reactions: For the synthesis of benzimidazole derivatives, solvent-free methods have been successfully developed, sometimes using solid supports or simply grinding the reactants together, a technique known as mechanochemistry. mdpi.com The condensation of o-phenylenediamines with aldehydes has been achieved under solvent-free conditions using microwave irradiation. mdpi.compreprints.org Similarly, the synthesis of amidoximes from nitriles and hydroxylamine has been reported using a solvent-free method under ultrasonic irradiation, resulting in high yields and short reaction times. nih.gov It is plausible that both steps in the synthesis of 1-Benzimidazoleacetamidoxime could be adapted to solvent-free conditions, potentially using microwave or ultrasonic energy to drive the reactions.

Aqueous Medium Reactions: Water is an ideal green solvent—it is non-toxic, non-flammable, and abundant. While the solubility of organic reactants can be a challenge, many reactions, including the synthesis of benzimidazoles, have been successfully performed in aqueous media. google.com For instance, the reaction of nitriles with an aqueous solution of hydroxylamine has been shown to be efficient, often proceeding faster than when using hydroxylamine hydrochloride in organic solvents because a separate base is not required. nih.govgoogle.com This approach would significantly improve the environmental profile of the synthesis of 1-Benzimidazoleacetamidoxime.

Chemical Reactivity and Derivatization Strategies of 1 Benzimidazoleacetamidoxime

Functional Group Transformations of the Amidoxime (B1450833) Moiety

The hydroxyl group of the amidoxime is susceptible to substitution reactions, primarily O-acylation and O-alkylation, which yield O-acyl and O-alkyl amidoxime ethers, respectively. These reactions are crucial as the resulting O-substituted products are often key intermediates in further synthetic steps, such as cyclization to oxadiazoles. nih.gov

O-Acylation: This reaction involves treating the amidoxime with an acylating agent, such as an acid chloride or anhydride. The regioselectivity of acylation (O- vs. N-acylation) can be influenced by the reaction conditions. nih.gov O-acylated amidoximes are particularly important as precursors for the synthesis of 1,2,4-oxadiazoles. nih.gov

O-Alkylation: The direct alkylation of the amidoxime oxygen can be achieved using various alkylating agents in the presence of a suitable base. researchgate.net A simple catalytic system using H3PW12O40·xH2O has been developed for the O-alkylation of oximes with alcohols, offering a green and efficient method with a broad substrate scope. rsc.org The choice of base, solvent, and alkylating agent is critical for achieving high yields and minimizing side reactions. researchgate.net For instance, one-pot O-alkylation/Wittig olefination of hydroxybenzaldehydes has been successfully carried out in dimethyl sulfoxide (DMSO). mdpi.com

| Reaction Type | Reagents | Solvent | General Conditions | Reference |

|---|---|---|---|---|

| O-Acylation | Acyl Chlorides, Carboxylic Anhydrides | Pyridine, Dichloromethane (DCM) | Room temperature or gentle heating | nih.gov |

| O-Alkylation | Alkyl Halides, Base (e.g., KOH, NaH) | THF, DMSO | Varies; extensive screening may be needed | researchgate.netmdpi.com |

| O-Alkylation (with alcohols) | Alcohols, Heteropolyacid Catalyst | Dimethyl Carbonate (DMC) | Catalytic transformation, improved yields | rsc.org |

Amidoximes are well-established precursors for the synthesis of 1,2,4-oxadiazoles, a class of heterocycles with significant applications. researchgate.net The most common method involves the condensation of the amidoxime with a carboxylic acid or its derivative, followed by cyclodehydration. chim.itnih.gov

The reaction typically proceeds through an O-acylamidoxime intermediate, which can be isolated or generated in situ, and then undergoes intramolecular cyclization to afford the 1,2,4-oxadiazole ring. chim.it A variety of reagents can be used for the cyclization step, including carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl). nih.gov Alternative methods include oxidative cyclization mediated by reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or through electrochemical means. researchgate.netrsc.org These methods provide efficient and straightforward routes to functionally diverse oxadiazoles under mild conditions. researchgate.netrsc.org

| Method | Reactant with Amidoxime | Key Reagents/Conditions | Description | Reference |

|---|---|---|---|---|

| Condensation/Cyclodehydration | Carboxylic Acids or Acyl Chlorides | EDC.HCl, heat | Forms an O-acylamidoxime intermediate which then cyclizes. | nih.gov |

| Oxidative Cyclization | - | 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | A direct oxidative approach to the oxadiazole ring. | researchgate.net |

| Electrochemical Synthesis | - | Anodic oxidation | Generation of an iminoxy radical followed by intramolecular cyclization. | rsc.org |

Modifications of the Benzimidazole (B57391) Ring System

The benzimidazole core of 1-Benzimidazoleacetamidoxime is another site for extensive chemical modification. The ring system contains both acidic and basic nitrogen atoms and a benzene (B151609) ring that can undergo substitution reactions.

The benzimidazole ring possesses two nitrogen atoms: a pyrrole-type nitrogen (N1) which is acidic (pKa approx. 12.8) and a pyridine-like nitrogen (N3) which is basic (pKa approx. 5.58). chemicalbook.com The N1 proton can be readily removed by a base, and the resulting anion can be alkylated or acylated. Benzimidazole is efficiently alkylated with alkyl halides to form 1-alkylbenzimidazole. chemicalbook.com This N-substitution is a common strategy to introduce various side chains, which can influence the molecule's biological activity and physical properties.

| Reaction Type | Reagents | Typical Conditions | Product | Reference |

|---|---|---|---|---|

| N-Alkylation | Alkyl Halide, Base (e.g., NaH, K2CO3) | DMF or Acetonitrile, room temperature to reflux | 1-Alkylbenzimidazole | chemicalbook.com |

The benzene portion of the benzimidazole ring is susceptible to electrophilic substitution. Calculations indicate that positions 4, 5, 6, and 7 are π-excessive and thus prone to attack by electrophiles. chemicalbook.com In practice, substitution often occurs at the 5- (or 6-) position.

Conversely, the imidazole (B134444) part of the ring system, particularly the C2 position, is electron-deficient and can be targeted by nucleophiles, although this is less common than electrophilic substitution on the benzene ring. chemicalbook.com Nucleophilic substitution reactions are a key method for synthesizing various substituted benzimidazole derivatives. researchgate.net Intramolecular aromatic nucleophilic substitution (SNAr) has also been reported in certain 2-(nitrophenyl)-1H-benzimidazoles, highlighting the potential for such reactivity under specific conditions. nih.gov

Preparation of Hybrid Molecular Architectures Incorporating 1-Benzimidazoleacetamidoxime

Molecular hybridization is a powerful strategy in medicinal chemistry that involves combining two or more pharmacophoric units into a single molecule. This approach aims to create new compounds with potentially enhanced activity, novel mechanisms of action, or improved pharmacokinetic profiles. nih.gov 1-Benzimidazoleacetamidoxime, with its distinct and reactive benzimidazole and amidoxime moieties, is an excellent scaffold for developing such hybrid molecules.

Derivatization of the amidoxime group into a 1,2,4-oxadiazole ring, coupled with N-substitution on the benzimidazole nitrogen, allows for the creation of complex structures linking the benzimidazole core to other bioactive fragments through the oxadiazole linker. rsc.org For example, benzimidazole can be hybridized with moieties like anilides or chalcones to generate compounds with potent antifungal activity. nih.gov The synthesis of such hybrids often involves multi-step sequences where the functional handles on both the benzimidazole and amidoxime parts of the parent molecule are sequentially modified. researchgate.netmdpi.com

Advanced Spectroscopic and Structural Elucidation Methodologies Applied to 1 Benzimidazoleacetamidoxime

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount tool for delineating the carbon-hydrogen framework of organic molecules. For 1-Benzimidazoleacetamidoxime, a combination of one-dimensional (¹H and ¹³C) and advanced two-dimensional (2D) NMR experiments provides a wealth of information regarding the chemical environment, connectivity, and spatial proximity of each atom.

In a typical ¹H NMR spectrum of 1-Benzimidazoleacetamidoxime, distinct signals would be expected for the aromatic protons of the benzimidazole (B57391) ring, the methylene (B1212753) protons of the acetamidoxime (B1239325) side chain, and the protons of the amidoxime (B1450833) group itself. The chemical shifts of the aromatic protons are influenced by the electronic effects of the fused imidazole (B134444) ring and the acetamidoxime substituent. Similarly, the ¹³C NMR spectrum would reveal the number of unique carbon atoms and their respective chemical environments.

Table 1: Hypothetical ¹H and ¹³C NMR Data for 1-Benzimidazoleacetamidoxime in DMSO-d₆

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H-2 | 8.15 (s, 1H) | 142.0 |

| H-4/H-7 | 7.65 (m, 2H) | 122.5 |

| H-5/H-6 | 7.25 (m, 2H) | 115.0 |

| CH₂ | 5.30 (s, 2H) | 48.0 |

| C=NOH | - | 155.0 |

| NH₂ | 6.00 (s, 2H) | - |

| OH | 9.50 (s, 1H) | - |

| C-3a/C-7a | - | 138.0 |

Note: This data is representative and may vary based on experimental conditions.

Advanced 2D NMR Techniques (COSY, NOESY, HSQC, HMBC)

While 1D NMR provides foundational information, 2D NMR techniques are indispensable for assembling the complete molecular puzzle. princeton.edu

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar couplings between adjacent protons. sdsu.edu For 1-Benzimidazoleacetamidoxime, this would be particularly useful in confirming the connectivity within the aromatic ring system, showing correlations between H-4, H-5, H-6, and H-7.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. emerypharma.com An HSQC spectrum would definitively link each proton signal to its attached carbon, for instance, connecting the methylene proton signal at ~5.30 ppm to the methylene carbon signal at ~48.0 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. scribd.com This would allow for the unambiguous assignment of quaternary carbons, such as C-3a and C-7a, by observing their correlations with nearby protons. For example, the methylene protons (CH₂) would be expected to show an HMBC correlation to the C-2 and C-7a carbons of the benzimidazole ring, as well as the C=NOH carbon of the acetamidoxime group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space proximity of protons. A NOESY spectrum could provide insights into the preferred conformation of the acetamidoxime side chain relative to the benzimidazole ring by showing correlations between the methylene protons and the H-7 proton of the benzimidazole ring.

Solid-State NMR for Polymorph Characterization

In the solid state, molecules can exist in different crystalline forms, known as polymorphs. Solid-state NMR (ssNMR) is a powerful, non-destructive technique for characterizing these different forms. beilstein-journals.orgnih.gov Because prototropic tautomerism is suppressed in the solid state, ssNMR can provide distinct signals for tautomeric forms that might be averaged in solution. beilstein-journals.orgnih.gov For 1-Benzimidazoleacetamidoxime, ssNMR could be used to identify and differentiate potential polymorphs, which may exhibit distinct intermolecular interactions and packing arrangements. This is particularly relevant for benzimidazole-containing compounds, which are known to form extensive hydrogen-bonding networks. nih.gov

X-ray Crystallography for Absolute Stereochemistry and Conformation Determination

X-ray crystallography provides the most definitive structural information, offering precise bond lengths, bond angles, and the absolute conformation of a molecule in the solid state.

Single-Crystal X-ray Diffraction Studies

A successful single-crystal X-ray diffraction study of 1-Benzimidazoleacetamidoxime would yield a detailed three-dimensional model of the molecule. mdpi.comelsevierpure.com This would confirm the planarity of the benzimidazole ring system and reveal the precise geometry of the acetamidoxime substituent. mdpi.com Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding involving the N-H of the imidazole, the NH₂ and OH groups of the amidoxime, which dictate the crystal packing. researchgate.net

Table 2: Representative Single-Crystal X-ray Diffraction Data for 1-Benzimidazoleacetamidoxime

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.1 |

| c (Å) | 9.3 |

| β (°) | 105.2 |

| Volume (ų) | 925.4 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.35 |

Note: This data is representative and based on similar benzimidazole structures.

Powder X-ray Diffraction for Crystalline Phase Analysis

Powder X-ray diffraction (PXRD) is a valuable technique for the analysis of polycrystalline materials. vscht.cz It is particularly useful for identifying the crystalline phase of a bulk sample and can be used to distinguish between different polymorphs, each of which will produce a unique diffraction pattern. nih.govresearchgate.net For 1-Benzimidazoleacetamidoxime, PXRD could be employed as a quality control tool to ensure phase purity and to study any phase transitions that might occur under different conditions.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. chemguide.co.uk

For 1-Benzimidazoleacetamidoxime, a high-resolution mass spectrum (HRMS) would provide a highly accurate mass measurement of the molecular ion, which can be used to confirm its elemental composition. The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule, revealing characteristic bond cleavages. libretexts.org

The electron ionization (EI) mass spectrum of 1-Benzimidazoleacetamidoxime would likely exhibit a prominent molecular ion peak. Key fragmentation pathways could include:

Loss of the amidoxime group: Cleavage of the N-CH₂ bond could result in a fragment corresponding to the benzimidazole cation.

Cleavage of the acetamidoxime side chain: Various fragmentations within the side chain could occur, leading to the loss of small neutral molecules such as H₂O, NH₃, or HNO.

Ring fragmentation: At higher energies, the benzimidazole ring itself may fragment.

Table 3: Plausible Mass Spectrometry Fragmentation Data for 1-Benzimidazoleacetamidoxime

| m/z | Proposed Fragment |

| 190 | [M]⁺ (Molecular Ion) |

| 173 | [M - NH₃]⁺ |

| 172 | [M - H₂O]⁺ |

| 118 | [Benzimidazole]⁺ |

| 91 | [C₇H₅N]⁺ |

Note: The relative intensities of these fragments would depend on the ionization method and energy.

By integrating the data from these complementary analytical techniques, a complete and unambiguous structural assignment of 1-Benzimidazoleacetamidoxime can be achieved, providing a solid foundation for further chemical and biological investigations.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a powerful tool for determining the elemental composition of a molecule with high accuracy and precision. By providing a mass measurement with a high degree of certainty (typically to within a few parts per million), HRMS allows for the confident assignment of a molecular formula.

Detailed Research Findings:

In the analysis of 1-Benzimidazoleacetamidoxime, HRMS is employed to verify its elemental composition. The technique can differentiate between compounds with the same nominal mass but different molecular formulas. For 1-Benzimidazoleacetamidoxime (C9H10N4O), the protonated molecule ([M+H]⁺) would be the primary ion observed in positive ion mode electrospray ionization (ESI). The high-resolution measurement of this ion's mass-to-charge ratio (m/z) provides strong evidence for the compound's identity.

| Ion | Calculated m/z | Observed m/z (Hypothetical) | Mass Accuracy (ppm) |

| [C9H11N4O]⁺ ([M+H]⁺) | 191.0927 | 191.0925 | -1.05 |

| [C9H10N4ONa]⁺ ([M+Na]⁺) | 213.0747 | 213.0744 | -1.41 |

This table presents hypothetical HRMS data for 1-Benzimidazoleacetamidoxime based on typical experimental outcomes.

The observation of the protonated molecule at a specific m/z with high mass accuracy, along with potential adducts like the sodium adduct ([M+Na]⁺), confirms the elemental formula and, by extension, the molecular weight of the compound. This is a critical first step in its structural elucidation, ruling out other potential isobaric compounds. The ability of HRMS to provide such precise mass measurements is indispensable in the characterization of novel benzimidazole derivatives. nih.gov

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific m/z are selected and fragmented to produce a spectrum of product ions. This fragmentation pattern provides a wealth of structural information, akin to a molecular fingerprint. The fragmentation pathways are often predictable and can be used to piece together the different components of the molecule. For benzimidazole derivatives, characteristic fragmentation patterns can be identified that correspond to the cleavage of specific bonds within the molecule. nih.gov

Detailed Research Findings:

The MS/MS spectrum of the protonated 1-Benzimidazoleacetamidoxime ion ([M+H]⁺, m/z 191.0927) would be expected to reveal key structural fragments. The fragmentation is likely to occur at the more labile bonds, such as the C-N bond of the acetamidoxime side chain and the bonds within the benzimidazole core. Studies on similar 2-benzylbenzimidazole derivatives have shown characteristic fragmentation involving the side chain and the benzimidazole moiety. nih.gov

A plausible fragmentation pathway for 1-Benzimidazoleacetamidoxime would involve the following steps:

Loss of the amidoxime group: Cleavage of the bond between the methylene group and the benzimidazole nitrogen could lead to the loss of the acetamidoxime moiety or parts of it.

Fragmentation of the benzimidazole ring: The stable benzimidazole ring can also fragment under higher energy conditions, leading to characteristic product ions.

Cleavage of the side chain: The C-C and C-N bonds within the acetamidoxime side chain are also susceptible to fragmentation.

| Precursor Ion (m/z) | Product Ion (m/z) (Hypothetical) | Proposed Fragment Structure/Loss |

| 191.1 | 133.1 | [C8H7N2]⁺ (Benzimidazolyl-methyl cation) |

| 191.1 | 118.1 | [C7H6N2]⁺ (Benzimidazole cation) |

| 191.1 | 91.1 | [C6H5N]⁺ (Loss of HCN from benzimidazole) |

| 133.1 | 118.1 | Loss of CH3 |

| 118.1 | 91.1 | Loss of HCN |

This table outlines a hypothetical MS/MS fragmentation pattern for 1-Benzimidazoleacetamidoxime based on known fragmentation of similar structures.

The analysis of these fragmentation patterns allows for the confirmation of the connectivity of the different parts of the molecule. For instance, the presence of a fragment corresponding to the benzimidazole core would confirm this structural element. The masses of the neutral losses can also be used to identify the departing fragments.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Analysis

Detailed Research Findings:

The IR and Raman spectra of 1-Benzimidazoleacetamidoxime would exhibit a series of characteristic bands corresponding to the vibrations of its constituent functional groups.

Infrared (IR) Spectroscopy:

The IR spectrum is particularly useful for identifying polar functional groups. Key expected IR absorption bands for 1-Benzimidazoleacetamidoxime would include:

| Wavenumber (cm⁻¹) (Hypothetical) | Vibrational Mode | Functional Group |

| 3400 - 3200 | N-H and O-H stretching | Amine and Oxime |

| 3100 - 3000 | C-H stretching (aromatic) | Benzimidazole ring |

| 2950 - 2850 | C-H stretching (aliphatic) | Methylene group |

| 1660 - 1620 | C=N stretching | Imidazole and Oxime |

| 1600 - 1450 | C=C stretching (aromatic) | Benzene (B151609) ring |

| 1250 - 1000 | C-N stretching | Amine and Imidazole |

| 950 - 900 | N-O stretching | Oxime |

This table presents hypothetical IR spectral data for 1-Benzimidazoleacetamidoxime based on characteristic group frequencies.

Raman Spectroscopy:

Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations, making it well-suited for studying the skeletal vibrations of the benzimidazole ring. Expected Raman bands for 1-Benzimidazoleacetamidoxime would complement the IR data. The Raman spectra of imidazole derivatives have been studied and can provide a basis for assignments. arizona.edu

| Wavenumber (cm⁻¹) (Hypothetical) | Vibrational Mode | Functional Group |

| 3080 - 3050 | C-H stretching (aromatic) | Benzimidazole ring |

| 1615 | Ring stretching | Benzimidazole ring |

| 1450 | CH₂ scissoring | Methylene group |

| 1380 | Ring breathing | Benzimidazole ring |

| 1010 | Ring breathing (symmetric) | Benzene ring |

This table presents hypothetical Raman spectral data for 1-Benzimidazoleacetamidoxime based on known spectra of related compounds.

Together, IR and Raman spectroscopy provide a comprehensive picture of the functional groups present in 1-Benzimidazoleacetamidoxime, confirming the presence of the benzimidazole core, the acetamidoxime side chain, and their respective constituent bonds.

Coordination Chemistry of 1 Benzimidazoleacetamidoxime

Ligand Binding Modes of the Amidoxime (B1450833) Functionality with Metal Centers

The amidoxime group (-C(NH₂)=NOH) is a key functional group in coordination chemistry, known for its ability to bind to metal ions in several distinct ways. The coordination behavior of the amidoxime functionality is critical for applications such as the extraction of metal ions from solutions. researchgate.net

The amidoxime group can coordinate to a metal center either as a neutral molecule or as a deprotonated anion (amidoximate). The most common binding modes include:

N,O-Chelation: In its deprotonated form, the amidoxime group typically acts as a bidentate ligand, coordinating to a metal center through both the nitrogen and oxygen atoms of the oxime moiety. This forms a stable five-membered chelate ring.

Monodentate Coordination: The amidoxime can also bind in a monodentate fashion, usually through the oxime nitrogen atom.

Bridging Coordination: Amidoxime ligands can bridge two or more metal centers, leading to the formation of polynuclear complexes.

Notably, the amino group (-NH₂) of the amidoxime functionality generally does not participate in coordination. This is attributed to a mesomeric effect that imparts a partial positive charge on the nitrogen atom, reducing its Lewis basicity. researchgate.net The versatility in binding modes allows for the formation of a wide array of complex structures with diverse chemical and physical properties. researchgate.net

Chelation Characteristics of the Benzimidazole-Amidoxime Ligand System

1-Benzimidazoleacetamidoxime is a multidentate ligand, meaning it possesses multiple donor atoms that can simultaneously coordinate to a single metal center, a process known as chelation. The combination of the benzimidazole (B57391) moiety and the amidoxime group within a single molecule creates a powerful chelating system. benthamdirect.comekb.eg

The benzimidazole ring typically coordinates to metal ions through the sp²-hybridized nitrogen atom of the imidazole (B134444) ring (N3). benthamdirect.comnih.gov This nitrogen atom acts as a Lewis base, donating a lone pair of electrons to the metal center.

When combined with the amidoxime group, 1-Benzimidazoleacetamidoxime can act as a bidentate or tridentate ligand. The most common chelation mode involves the formation of a stable five- or six-membered ring through the coordination of:

The imine nitrogen of the benzimidazole ring.

The nitrogen and/or oxygen atom of the amidoxime group.

This chelation significantly enhances the stability of the resulting metal complexes compared to coordination with monodentate ligands, an effect known as the "chelate effect." The ability of the benzimidazole-amidoxime system to form stable chelates makes it a promising candidate for applications in analytical chemistry, catalysis, and medicinal chemistry. ekb.egresearchgate.net

Synthesis and Characterization of Metal Complexes of 1-Benzimidazoleacetamidoxime

The synthesis of metal complexes with benzimidazole-derived ligands is a well-established area of research. nih.gov A general and straightforward method involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. nih.govroyalsocietypublishing.org

For 1-Benzimidazoleacetamidoxime, a typical synthesis would involve dissolving the ligand in a solvent such as ethanol (B145695) or methanol. A solution of the desired metal salt (e.g., chlorides, nitrates, or acetates of the metal) is then added, often in a specific molar ratio (commonly 1:1 or 2:1 ligand-to-metal). nih.gov The reaction mixture is typically stirred at room temperature or under reflux for a period ranging from a few hours to a day. nih.govnih.gov The resulting solid complex can then be isolated by filtration, washed with the solvent to remove any unreacted starting materials, and dried. nih.gov

The newly formed complexes are then thoroughly characterized using a variety of spectroscopic and analytical techniques to confirm their structure and properties. These methods include:

Elemental Analysis: To determine the empirical formula and the ligand-to-metal stoichiometry. benthamdirect.com

Molar Conductivity Measurements: To ascertain whether the complex is an electrolyte or non-electrolyte in solution. ekb.eg

FT-IR Spectroscopy: To identify the coordination sites of the ligand. researchgate.net

UV-Vis Spectroscopy: To study the electronic transitions within the complex and infer its geometry. researchgate.net

Magnetic Susceptibility: To determine the magnetic properties of the complex, which provides information about the oxidation state and geometry of the metal center. benthamdirect.com

Mass Spectrometry: To confirm the molecular weight of the complex. benthamdirect.comekb.eg

1-Benzimidazoleacetamidoxime is expected to form stable complexes with a range of transition metals, including cobalt, nickel, copper, zinc, and silver. The properties of these complexes are highly dependent on the nature of the central metal ion.

Cobalt (Co): Cobalt complexes are often synthesized from Co(II) or Co(III) salts. nih.govnih.gov Co(II) complexes are typically paramagnetic and can adopt tetrahedral or octahedral geometries, which can be distinguished by their electronic spectra and magnetic moments.

Nickel (Ni): Ni(II) complexes with benzimidazole-based ligands are known to form in various colors and morphologies. nih.gov They commonly exhibit square planar or octahedral geometries, and their magnetic properties are a key indicator of their structure.

Copper (Cu): Cu(II) complexes are widely studied. nih.gov They often possess a distorted octahedral or square pyramidal geometry due to the Jahn-Teller effect. Their electronic spectra typically show broad d-d transition bands in the visible region. royalsocietypublishing.org

Zinc (Zn): As a d¹⁰ metal ion, Zn(II) exclusively forms diamagnetic complexes. They typically adopt a tetrahedral geometry, although octahedral coordination is also possible. The formation of Zn(II) complexes is often confirmed by ¹H NMR spectroscopy, where the coordination of the ligand leads to shifts in the proton signals. nih.gov

Silver (Ag): Ag(I) complexes with benzimidazole derivatives have also been successfully synthesized. nih.gov These complexes often exhibit a linear or tetrahedral coordination geometry.

The table below summarizes representative characterization data for transition metal complexes with benzimidazole-derived ligands, which can be considered analogous to those expected for 1-Benzimidazoleacetamidoxime.

| Metal Complex | Color | Geometry | Key FT-IR Shifts (cm⁻¹) (Δν(C=N)) | UV-Vis λₘₐₓ (nm) (d-d transitions) | Magnetic Moment (μeff, B.M.) |

|---|---|---|---|---|---|

| [Co(L)₂Cl₂] | Blue/Green | Tetrahedral | ~10-25 cm⁻¹ shift to lower frequency | ~600-700 | 4.2-4.8 |

| [Ni(L)₂(H₂O)₂]Cl₂ | Green | Octahedral | ~10-30 cm⁻¹ shift to lower frequency | ~590, ~695 | 2.9-3.4 |

| [Cu(L)₂]Cl₂ | Brown/Green | Distorted Octahedral | ~15-35 cm⁻¹ shift to lower frequency | ~640 | 1.8-2.2 |

| [Zn(L)₂]Cl₂ | White | Tetrahedral | ~10-20 cm⁻¹ shift to lower frequency | No d-d transitions | Diamagnetic |

| [Ag(L)₂]NO₃ | Colorless | Linear/Tetrahedral | ~5-15 cm⁻¹ shift to lower frequency | No d-d transitions | Diamagnetic |

L represents a bidentate benzimidazole-based ligand like 1-Benzimidazoleacetamidoxime. Data is representative and compiled from analogous systems. nih.govroyalsocietypublishing.orgekb.eg

Computational methods, particularly Density Functional Theory (DFT), have become invaluable tools for understanding the nature of metal-ligand interactions in coordination complexes. ekb.egnih.gov These theoretical studies provide deep insights into the electronic structure, geometry, and bonding characteristics of complexes containing 1-Benzimidazoleacetamidoxime. ekb.egnih.gov

DFT calculations can be used to:

Optimize Geometries: Predict the most stable three-dimensional structure of the metal complexes, including bond lengths and angles. nih.gov For instance, calculations for related benzimidazole complexes have determined M-N and M-O bond lengths with high accuracy. nih.gov

Analyze Electronic Structure: Determine the distribution of electrons within the molecule and calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter for predicting the reactivity and stability of the complex. ekb.egnih.gov

Simulate Spectroscopic Properties: Calculate and predict FT-IR and UV-Vis spectra, which can then be compared with experimental data to confirm the proposed structures. nih.gov

Elucidate Bonding Nature: Analyze the character of the metal-ligand bond, determining the extent of covalent and electrostatic contributions to the interaction.

These theoretical insights are complementary to experimental data and are essential for a comprehensive understanding of the coordination chemistry of 1-Benzimidazoleacetamidoxime and for the rational design of new complexes with desired properties. acs.orgacs.org

Computational and Theoretical Chemistry Studies on 1 Benzimidazoleacetamidoxime

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. nih.govresearchgate.netaps.org By calculating the electron density, DFT methods can predict a wide range of molecular properties, from optimized geometries to spectroscopic characteristics and reactivity indices. nih.govresearchgate.netaps.org

Molecular Geometry Optimization and Conformational Analysis

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For 1-Benzimidazoleacetamidoxime, this would involve a systematic exploration of its conformational space to identify the lowest energy conformers. This process is crucial as the biological activity of a molecule is intimately linked to its shape and the spatial arrangement of its functional groups. While specific studies on 1-Benzimidazoleacetamidoxime are not available in the reviewed literature, the general methodology involves using DFT calculations to minimize the energy of the molecule with respect to its atomic coordinates. This would reveal key structural parameters such as bond lengths, bond angles, and dihedral angles that define its shape.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO energy gap)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. wikipedia.orgyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. youtube.comresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. youtube.comresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. researchgate.net For 1-Benzimidazoleacetamidoxime, a DFT calculation would provide the energies of these orbitals and the resulting energy gap, offering insights into its potential reactivity and electronic transitions. The distribution of HOMO and LUMO densities over the molecule would further highlight the regions most susceptible to electrophilic and nucleophilic attack.

Spectroscopic Property Prediction (NMR, UV-Vis, IR)

DFT calculations are also a powerful tool for predicting various spectroscopic properties, which can aid in the characterization and identification of a compound. researchgate.net

NMR (Nuclear Magnetic Resonance): Theoretical calculations of NMR chemical shifts (¹H and ¹³C) can be performed and compared with experimental data to confirm the molecular structure. researchgate.net

UV-Vis (Ultraviolet-Visible): Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and thus the UV-Vis absorption spectra of a molecule. aps.org This information is valuable for understanding the electronic structure and chromophoric properties of 1-Benzimidazoleacetamidoxime.

IR (Infrared): The vibrational frequencies of a molecule can be calculated using DFT. The resulting theoretical IR spectrum can be compared with the experimental spectrum to identify characteristic functional groups and confirm the molecular structure.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Intermolecular Interactions

While DFT provides a static picture of a molecule at its minimum energy state, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. nih.govnih.govlivecomsjournal.orgsemanticscholar.org By solving Newton's equations of motion for the atoms in the system, MD simulations can explore the conformational landscape of a molecule and its interactions with its environment, such as a solvent or a biological receptor. nih.govnih.govsemanticscholar.orgmdpi.com For 1-Benzimidazoleacetamidoxime, an MD simulation would reveal how the molecule flexes, and rotates, and the different shapes it can adopt in solution. This is particularly important for understanding how it might bind to a biological target, as both the ligand and the protein are flexible entities.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov

Development of QSAR Models for Analogues

While no specific QSAR models for 1-Benzimidazoleacetamidoxime were found in the reviewed literature, studies on analogous benzimidazole (B57391) derivatives have demonstrated the utility of this approach. nih.govresearchgate.netresearchgate.net The general process involves:

Data Set Compilation: A series of benzimidazole analogues with their experimentally determined biological activities is collected.

Descriptor Calculation: A wide range of molecular descriptors (e.g., electronic, steric, hydrophobic) are calculated for each molecule in the series.

Model Development: Statistical methods, such as multiple linear regression, are used to build a mathematical model that correlates the descriptors with the biological activity. researchgate.net

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

Such a model, once developed and validated for a series of compounds including 1-Benzimidazoleacetamidoxime, could be used to predict the activity of new, unsynthesized analogues, thereby guiding the design of more potent compounds. nih.gov

Prediction of Putative Biological Activity Profiles

Computational methods provide a valuable initial screening tool to predict the likely biological activities of a compound. For 1-Benzimidazoleacetamidoxime, various in-silico models can be employed to generate a putative activity profile. These predictions are based on the structural similarity of the molecule to compounds with known biological functions.

While specific, comprehensive predictive studies on 1-Benzimidazoleacetamidoxime are not extensively detailed in publicly available literature, the general biological activities associated with the broader class of benzimidazole derivatives can offer some initial insights. Benzimidazoles are known to exhibit a wide range of pharmacological effects, including antimicrobial and anticancer properties. nih.gov The prediction of a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile is a critical component of these in-silico studies. nih.gov Such analyses for benzimidazole derivatives often indicate favorable pharmacokinetic properties, suggesting their potential for development as orally administered drugs. nih.gov

Molecular Docking Studies with Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. sigmaaldrich.com This method is instrumental in understanding the potential interactions between a ligand, such as 1-Benzimidazoleacetamidoxime, and a biological macromolecule, typically a protein.

Ligand-Protein Interaction Prediction

The prediction of ligand-protein interactions is a fundamental aspect of rational drug design. Computational methods for this purpose can be broadly categorized as protein-level, which predict if an interaction occurs, and residue-level, which identify the specific amino acids involved in the interaction. For benzimidazole derivatives, molecular docking studies have been conducted against various protein targets to elucidate their mechanism of action.

For instance, studies on other benzimidazole compounds have revealed interactions with key residues in the active sites of proteins like protein kinases. nih.gov These interactions often involve a combination of hydrogen bonds, hydrophobic interactions, and pi-stacking, which stabilize the ligand-protein complex. While direct molecular docking studies on 1-Benzimidazoleacetamidoxime are not readily found in the reviewed literature, it is plausible that the acetamidoxime (B1239325) moiety could engage in specific hydrogen bonding patterns with protein targets. The amidoxime (B1450833) group, being a prodrug form of an amidine, is designed to improve bioavailability, suggesting that its interactions at the target site might be preceded by in-vivo conversion.

A hypothetical docking scenario of 1-Benzimidazoleacetamidoxime with a putative protein target would likely involve the following interactions:

| Potential Interacting Group of 1-Benzimidazoleacetamidoxime | Type of Interaction | Potential Interacting Amino Acid Residues |

| Benzimidazole ring | π-π stacking, Hydrophobic | Phenylalanine, Tyrosine, Tryptophan |

| Nitrogen atoms of benzimidazole | Hydrogen bonding | Aspartic acid, Glutamic acid, Serine, Threonine |

| Acetamidoxime group (N-OH) | Hydrogen bonding (donor and acceptor) | Aspartate, Glutamate, Asparagine, Glutamine, Histidine |

| Acetamidoxime group (NH2) | Hydrogen bonding (donor) | Carbonyl oxygen of the protein backbone |

This table represents a generalized prediction based on the chemical nature of the compound and common protein active site environments.

Binding Affinity Estimation Methodologies

Estimating the binding affinity, which quantifies the strength of the interaction between a ligand and its target, is a crucial step in computational drug discovery. A lower binding energy value typically indicates a more stable and potent interaction. Various computational methods are employed for this purpose, ranging from scoring functions in molecular docking programs to more rigorous but computationally expensive methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA).

In studies of other benzimidazole derivatives, binding energies have been calculated for their complexes with various proteins. For example, docking studies of some benzimidazole derivatives against protein kinase targets have shown significant binding free energies. nih.gov These calculations are essential for ranking potential drug candidates and prioritizing them for further experimental validation.

While specific binding affinity data for 1-Benzimidazoleacetamidoxime is not available in the reviewed literature, the general methodologies that would be applied are well-established. These include:

Molecular Docking Scores: Programs like AutoDock and Glide provide scoring functions that estimate the binding free energy based on the docked conformation of the ligand.

MM/PBSA and MM/GBSA: These methods calculate the free energy of binding by combining molecular mechanics energy calculations with a continuum solvent model.

Free Energy Perturbation (FEP) and Thermodynamic Integration (TI): These are alchemical free energy calculation methods that provide more accurate predictions but are computationally intensive.

The application of these methodologies to 1-Benzimidazoleacetamidoxime would provide quantitative predictions of its binding affinity to various potential protein targets, thereby guiding experimental efforts to validate its biological activity.

Investigations into the Biological Activity and Mechanistic Pathways of 1 Benzimidazoleacetamidoxime Analogues in Vitro & Mechanistic Focus

Exploration of Molecular Targets and Pathways

Receptor Binding Assays and Ligand-Receptor Interactions

Receptor binding assays are a important tool in drug discovery to determine the affinity of a compound for a specific receptor. Benzimidazole (B57391) derivatives have been shown to interact with various receptors, including cannabinoid and histamine (B1213489) receptors. However, no specific receptor binding data for 1-Benzimidazoleacetamidoxime or its analogues have been found in the public domain. The methodology for such assays typically involves competitive binding experiments with a radiolabeled ligand to determine the binding affinity (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀) of the test compound.

DNA/RNA Interaction Studies

The interaction of small molecules with DNA and RNA can lead to significant biological effects. Some benzimidazole derivatives, particularly those with cationic side chains, have been shown to bind to the minor groove of DNA, with some exhibiting sequence selectivity. These interactions can interfere with DNA replication and transcription, leading to cytotoxic effects. However, studies specifically investigating the interaction of 1-Benzimidazoleacetamidoxime with nucleic acids are not available.

Structure-Activity Relationship (SAR) Studies of 1-Benzimidazoleacetamidoxime Derivatives

Due to the lack of specific research on 1-Benzimidazoleacetamidoxime and its analogues, a detailed structure-activity relationship (SAR) analysis for this specific class of compounds cannot be constructed. General SAR studies on other benzimidazole series have highlighted the importance of substituents at various positions of the benzimidazole ring for their biological activity.

Impact of Substituent Variation on Biological Response

For other classes of benzimidazole derivatives, the nature and position of substituents have been shown to be critical for their inhibitory potency and selectivity against different enzymes and receptors. For example, in the context of DPP III inhibition by amidino-benzimidazoles, the introduction of a rigid cyclobutane (B1203170) ring was found to enhance inhibitory potential. For AChE inhibitors, substitutions on the benzimidazole ring and the nature of the side chain play a crucial role in determining the inhibitory activity. Without specific data for 1-Benzimidazoleacetamidoxime derivatives, it is not possible to delineate the impact of varying substituents on this particular scaffold.

Conformational Effects on Activity

The three-dimensional conformation of a molecule is a key determinant of its interaction with a biological target. Conformational analysis helps in understanding how the spatial arrangement of functional groups affects the biological activity. While molecular modeling and conformational studies have been applied to various benzimidazole derivatives to understand their binding modes, such analyses for 1-Benzimidazoleacetamidoxime are not present in the available literature.

Cellular and Subcellular Distribution Studies (In Vitro Models)

While specific studies detailing the cellular and subcellular distribution of 1-Benzimidazoleacetamidoxime are not extensively documented, research on related benzimidazole-containing acetamide (B32628) derivatives provides valuable insights. These studies suggest that the versatile nature of the benzimidazole nucleus and its affinity for various receptors may allow it to act as a multi-targeting agent. The lipophilicity and other physicochemical properties of these compounds, such as having fewer hydrogen bond donors and a smaller polar surface area, are believed to facilitate penetration across cellular and, in some cases, the blood-brain barrier, suggesting a potential for broad distribution within a biological system.

In the context of neurodegenerative disease models, certain benzimidazole acetamide derivatives have been shown to attenuate neuroinflammation and oxidative stress, implying their ability to reach and act within neuronal cells. nih.gov The localization of these compounds to specific organelles is a critical determinant of their mechanism of action. For instance, the expression of peripheral benzodiazepine (B76468) receptors (PBR), which are found on both microglia and astrocytes and have been localized to the nucleus of these glial cells, increases following brain injury. nih.gov The interaction of benzimidazole analogues with such intracellular targets underscores the importance of their ability to traverse cellular membranes and localize to specific subcellular compartments.

Mechanistic Insights into Antimicrobial or Antiproliferative Actions (In Vitro)

The antimicrobial and antiproliferative activities of benzimidazole analogues are multifaceted, involving several distinct mechanistic pathways. These can be broadly categorized into the disruption of essential cellular processes, the induction of programmed cell death (apoptosis), and the interplay with cellular transport mechanisms.

The efficacy of antimicrobial and antiproliferative agents is heavily dependent on their ability to accumulate within the target cell to a concentration sufficient to exert their biological effect. This accumulation is a net result of cellular uptake and efflux. Bacteria have developed sophisticated efflux pump systems as a primary defense mechanism against a wide array of antimicrobial agents. These pumps, particularly those of the Resistance-Nodulation-Division (RND) superfamily in Gram-negative bacteria, are capable of extruding a broad spectrum of structurally diverse compounds, leading to multidrug resistance.

Benzimidazole derivatives can be substrates for these efflux pumps. Consequently, the overexpression of these pumps can lead to reduced intracellular concentrations of the benzimidazole compound, thereby diminishing its efficacy. This has spurred the development of efflux pump inhibitors (EPIs) as a strategy to restore the activity of antibiotics that are subject to efflux. An ideal EPI would not possess intrinsic antibacterial activity, thereby reducing the selective pressure for the development of resistance to the inhibitor itself.

Conversely, mutations in bacterial genes can lead to resistance by overexpressing purine (B94841) pumps that actively remove toxic purine analogues from the cell. mcgill.ca This highlights the dual role of cellular transport mechanisms in both facilitating the entry and mediating the removal of benzimidazole-based compounds.

A significant mechanism through which benzimidazole analogues exert their antiproliferative effects is the induction of apoptosis. Studies on various benzimidazole derivatives have revealed their ability to trigger programmed cell death in cancer cells through multiple pathways.

For example, N-substituted benzamides have been shown to induce apoptosis by causing the release of cytochrome c from the mitochondria into the cytosol, which in turn activates caspase-9. nih.gov This process can be inhibited by the overexpression of the anti-apoptotic protein Bcl-2. nih.gov Furthermore, some benzimidazole derivatives induce a G2/M phase cell cycle block prior to the onset of apoptosis. nih.gov

Research on 1,4-benzothiazine analogues, which are structurally related to benzimidazoles, has provided a detailed view of a potential apoptotic cascade. This includes the activation of phosphatidylcholine-specific phospholipase C, acidic sphingomyelinase, and the generation of ceramide, leading to a loss of mitochondrial membrane potential, cytochrome c release, and the activation of caspases-8, -9, and -3. nih.gov The nature and position of side chains on the heterocyclic ring system have been shown to modulate the efficacy of apoptosis induction. nih.gov

In the context of specific benzimidazole derivatives, compounds such as 1-(β-D-2′-deoxyribofuranosyl)-4,5,6,7-tetrabromo-1H-benzimidazole (K164) have demonstrated potent pro-apoptotic activity in various cancer cell lines, including leukemia and prostate cancer. mdpi.com Similarly, other N-substituted derivatives of 4,5,6,7-tetrabromo-1H-benzimidazole have been identified as inhibitors of PIM-1 kinase, leading to apoptosis in leukemia and breast cancer cells. mdpi.com The induction of apoptosis by these compounds is often confirmed by observing characteristic morphological changes, such as membrane blebbing and nuclear fragmentation, as well as biochemical markers like caspase activation and PARP cleavage.

The table below summarizes the apoptotic effects of representative benzimidazole analogues on different cell lines.

| Compound/Analogue Class | Cell Line(s) | Observed Apoptotic Effects | Reference(s) |

| N-substituted benzamides (e.g., declopramide) | Mouse 70Z/3 pre-B cells, Human HL-60 promyelocytic leukemia cells | Cytochrome c release, Caspase-9 activation, G2/M cell cycle block | nih.gov |

| 1,4-Benzothiazine analogues | Mouse thymocytes | Loss of mitochondrial membrane potential, Cytochrome c release, Activation of caspases-3, -8, and -9 | nih.gov |

| 1-(β-D-2′-deoxyribofuranosyl)-4,5,6,7-tetrabromo-1H-benzimidazole (K164) | Human T lymphoblastoid CEM cells, Myeloid leukemia cells, LNCaP prostate cancer cells | Strong induction of apoptosis | mdpi.com |

| N-substituted derivatives of 4,5,6,7-tetrabromo-1H-benzimidazole | CCRF-CEM leukemia cells, MCF-7 breast cancer cells | PIM-1 kinase inhibition, Induction of apoptosis | mdpi.com |

The structural similarity of the benzimidazole scaffold to naturally occurring purines is a cornerstone of its antimicrobial activity. nih.govnih.gov This molecular mimicry allows benzimidazole derivatives to act as antimetabolites, interfering with essential metabolic pathways that rely on purines.

One of the primary mechanisms is the inhibition of nucleic acid synthesis. By competing with endogenous purines like adenine (B156593) and guanine, benzimidazole analogues can disrupt the synthesis of DNA and RNA, leading to a cessation of growth and eventual cell death. This competitive interaction is a well-established mode of action for many antimicrobial and anticancer agents.

Furthermore, some benzimidazole compounds have been found to inhibit bacterial DNA gyrase, an essential enzyme involved in controlling the topological state of DNA during replication. nih.gov Inhibition of this enzyme leads to the disruption of DNA synthesis and is a validated target for antibacterial therapy.

In fungi, certain benzimidazole derivatives are known to inhibit the biosynthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. nih.gov This disruption of membrane integrity leads to increased permeability and leakage of cellular contents, ultimately resulting in fungal cell death.

The table below outlines the key microbial processes disrupted by benzimidazole analogues.

| Disrupted Microbial Process | Mechanism of Action | Target Organism(s) | Reference(s) |

| Nucleic Acid Synthesis | Competition with purine molecules, inhibiting DNA and RNA synthesis | Bacteria, Fungi, Protozoa | nih.govnih.gov |

| DNA Replication | Inhibition of DNA gyrase subunit B, disrupting DNA synthesis | Bacteria | nih.gov |

| Cell Membrane Integrity | Inhibition of ergosterol biosynthesis | Fungi, Protozoa | nih.gov |

Potential Applications of 1 Benzimidazoleacetamidoxime in Advanced Materials and Analytical Chemistry

Role in Polymer Chemistry and Functional Materials Design

The integration of 1-Benzimidazoleacetamidoxime into polymer structures could yield functional materials with enhanced properties. The benzimidazole (B57391) unit is known to contribute to the thermal and chemical stability of polymers, while the amidoxime (B1450833) group can introduce specific functionalities.

Application in Sensor Development and Chemical Detection

The unique structural components of 1-Benzimidazoleacetamidoxime make it a promising candidate for the development of chemical sensors. Both benzimidazole and amidoxime functionalities have been independently exploited for their sensing capabilities.

The benzimidazole ring, with its electron-rich nature and ability to participate in hydrogen bonding and π-π stacking interactions, can be tailored for the selective recognition of various analytes. researchgate.net Benzimidazole-based fluorescent chemosensors have been developed for the detection of metal ions like Cu²⁺, Fe²⁺/³⁺, and Zn²⁺. nih.govrsc.orgnih.gov These sensors often operate on a 'turn-off' or 'turn-on' fluorescence mechanism upon binding with the target analyte. nih.gov The multifunctionality of the benzimidazole unit, including its electron-accepting ability and pH sensitivity, makes it an exceptional candidate for optical chemical sensors. researchgate.net

The amidoxime group is also a powerful tool in sensor design, particularly for the detection of metal ions. Conjugated fluorescent polymers incorporating amidoxime groups have been successfully used for the sensitive and selective detection of uranyl ions (UO₂²⁺) in aqueous solutions. nih.govresearchgate.net

Advanced Separation Techniques (e.g., for heavy metals)

The amidoxime group is renowned for its strong chelating affinity for various metal ions, making it a key component in materials designed for advanced separation techniques. This is particularly relevant for the extraction of heavy metals from aqueous environments.

Amidoxime-functionalized materials, such as polymers and silica, have demonstrated high efficiency in adsorbing heavy metal ions like lead (Pb²⁺), copper (Cu²⁺), and uranium (U(VI)). frontiersin.orgacs.orgrsc.org The mechanism of adsorption is primarily attributed to the formation of stable surface complexes between the metal ions and the amidoxime groups. acs.orgnih.gov For instance, amidoxime-functionalized macroporous carbon electrodes have been shown to be effective for the high-capacity removal of heavy metals from water. nih.gov Similarly, amidoxime-based polyacrylic fibers have exhibited significant adsorption capacity for lead ions. frontiersin.org

The benzimidazole moiety can also contribute to metal ion adsorption. Poly(N-vinyl imidazole) hydrogels and polyimide/silica composites containing benzimidazole units have been investigated for the removal of heavy metal ions from aqueous solutions. researchgate.netnih.gov

Table 2: Adsorption Capacities of Amidoxime-Based Adsorbents for Various Metal Ions

| Adsorbent Material | Target Metal Ion | Adsorption Capacity (mg/g) | Reference |

| Amidoxime-based polyacrylic fiber | Lead (II) | 169.9 | frontiersin.org |

| Amidoxime-functionalized LDPE-g-p-(AN-AAc) | Lead (II) | 150 | nih.gov |

| Amidoxime-functionalized carboxymethylcellulose hydrogel | Gadolinium (III) | 298.12 | nih.gov |

| Amidoxime-functionalized carboxymethylcellulose hydrogel | Erbium (III) | 295.41 | nih.gov |

This table presents data for various amidoxime-containing materials and is intended to illustrate the potential of the amidoxime functional group.

Role as a Precursor for Advanced Pharmaceuticals and Agrochemicals (Academic Perspective)

From an academic standpoint, the 1-Benzimidazoleacetamidoxime structure represents a versatile scaffold for the synthesis of novel pharmaceutical and agrochemical agents.

The benzimidazole core is a "privileged scaffold" in medicinal chemistry, found in numerous FDA-approved drugs. wikipedia.orgresearchgate.net These include proton-pump inhibitors (e.g., omeprazole), anthelmintics (e.g., albendazole), antihistamines, and anticancer agents. wikipedia.orgnih.gov The versatility of the benzimidazole ring allows for substitutions that can modulate the biological activity of the resulting compounds. researchgate.net

The amidoxime group is also of significant interest in drug development. It can act as a prodrug, being enzymatically converted in vivo to active amidines or releasing nitric oxide (NO). researchgate.netnih.gov Amidoximes themselves have been reported to possess a wide range of biological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory properties. nih.gov

In the field of agrochemicals, benzimidazole derivatives are widely used as fungicides, such as benomyl (B1667996) and carbendazim, which act by inhibiting microtubule assembly in fungi. bohrium.comosu.edu The combination of a benzimidazole scaffold with other active moieties is a strategy for developing new pesticides with improved efficacy. nih.gov The amidoxime functional group has also been investigated for its insecticidal, herbicidal, and fungicidal properties. nih.gov

Table 3: Classes of Pharmaceuticals and Agrochemicals Containing the Benzimidazole Moiety

| Class | Examples |

| Pharmaceuticals | |

| Proton-Pump Inhibitors | Omeprazole, Lansoprazole researchgate.net |

| Anthelmintics | Albendazole, Mebendazole wikipedia.orgosu.edu |

| Antihistamines | Astemizole, Bilastine wikipedia.org |

| Anticancer Agents | Veliparib, Bendamustine wikipedia.orgnih.gov |

| Agrochemicals | |

| Fungicides | Benomyl, Carbendazim, Thiabendazole bohrium.comosu.edunih.gov |

This table illustrates the broad utility of the benzimidazole scaffold in drug and agrochemical development.

Future Research Directions and Unexplored Avenues for 1 Benzimidazoleacetamidoxime

Development of Novel Synthetic Routes and Sustainable Methodologies

The synthesis of the benzimidazole (B57391) core is well-established, with methods ranging from classic condensation reactions to modern catalytic processes. chemmethod.comorganic-chemistry.org However, the efficient and sustainable synthesis of N-1 substituted derivatives like 1-Benzimidazoleacetamidoxime requires dedicated investigation. Future research should focus on moving beyond traditional multi-step procedures, which often involve hazardous reagents and generate significant waste. mdpi.com

Key avenues for exploration include:

One-Pot Reductive Cyclization: Adapting methods that use o-nitroanilines and aldehydes could provide a direct route to the benzimidazole core. organic-chemistry.org A subsequent, optimized N-alkylation step in the same pot with a suitable halo-acetamidoxime precursor would represent a significant improvement in efficiency.

Catalytic Approaches: The use of earth-abundant metal catalysts, such as cobalt or iron, has proven effective for the sustainable synthesis of 2-substituted benzimidazoles. acs.orgacs.org Research into catalytic systems that facilitate the N-1 functionalization with the acetamidoxime (B1239325) moiety is a promising direction. This could involve novel manganese or other transition metal complexes that enable redox-economical coupling. acs.org

Green Chemistry Methodologies: Exploring solvent-free reactions, the use of water or polyethylene (B3416737) glycol (PEG) as green solvents, and microwave-assisted synthesis could drastically reduce the environmental impact. impactfactor.orgchemmethod.com These methods often lead to shorter reaction times and higher yields. chemmethod.com A systematic study comparing these approaches for the synthesis of 1-Benzimidazoleacetamidoxime would be highly valuable.

Table 1: Proposed Comparison of Sustainable Synthetic Methodologies

| Methodology | Proposed Reactants | Potential Advantages | Key Parameters to Optimize |

| Microwave-Assisted Synthesis | o-Phenylenediamine (B120857), Halo-acetamidoxime | Rapid reaction times, higher yields, enhanced purity. impactfactor.org | Temperature, irradiation power, reaction time, choice of base. |

| Solvent-Free Catalysis | o-Phenylenediamine, Acetamidoxime derivative | Reduced waste, simplified purification, lower environmental impact. chemmethod.comeprajournals.com | Catalyst type (e.g., solid acid, nanoparticle), temperature, molar ratios. |

| Cobalt-Catalyzed Coupling | o-Nitroaniline, Alcohol precursor to acetamidoxime | Use of cheap, earth-abundant metals, high atom economy. acs.orgacs.org | Catalyst loading, base, solvent, temperature. |

Comprehensive Exploration of Structure-Function Relationships

The biological activity of benzimidazole derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system. nih.govnih.gov The N-1, C-2, C-5, and C-6 positions are particularly influential in determining interactions with biological targets. nih.gov For 1-Benzimidazoleacetamidoxime, the acetamidoxime group at the N-1 position is a unique feature whose contribution to function is unknown.

A comprehensive structure-function relationship (SFR) study is essential. This would involve synthesizing a library of analogs to probe the importance of each structural component.

Modification of the Acetamidoxime Moiety: The oxime and amide functionalities offer rich chemistry for modification. Systematic changes, such as altering the length of the alkyl chain, substituting the amide nitrogen, or converting the oxime to other functional groups, would clarify its role in target binding.

Substitution on the Benzene (B151609) Ring: Introducing various electron-donating and electron-withdrawing groups at the C-4, C-5, C-6, and C-7 positions would reveal how electronic and steric properties influence activity.

Substitution at the C-2 Position: While the parent compound is unsubstituted at C-2, introducing small alkyl, aryl, or heterocyclic groups at this position is a classic strategy in benzimidazole chemistry to modulate activity. nih.gov

Table 2: Illustrative Library for a Structure-Function Relationship Study

| Compound Series | R1 (N-1 Position) | R2 (C-2 Position) | R3 (C-5/C-6 Position) | Rationale |

| Series A | -CH₂C(=NOH)NH₂ (Fixed) | H, -CH₃, -Ph | H | To probe the effect of C-2 substitution. |

| Series B | -CH₂C(=NOH)NH₂ (Fixed) | H | -F, -Cl, -OCH₃, -NO₂ | To assess the influence of benzene ring electronics. |

| Series C | -CH₂C(=O)NH₂, -CH₂COOH | H | H | To determine the importance of the oxime group for activity. |

| Series D | -CH₂C(=NOH)NHCH₃ | H | H | To explore the role of the terminal amide proton. |

Advanced Computational Modeling and Machine Learning Applications

Computational tools are indispensable for accelerating drug discovery and materials science research. researchgate.netnih.gov Applying these methods to 1-Benzimidazoleacetamidoxime can provide predictive insights, guide synthetic efforts, and help elucidate mechanisms of action before extensive lab work is undertaken.

Molecular Docking and Dynamics: Screening 1-Benzimidazoleacetamidoxime against known protein targets for benzimidazoles (e.g., tubulin, kinases, PARP) can identify the most probable biological partners. researchgate.netuwa.edu.au Molecular dynamics simulations can then be used to study the stability of the predicted ligand-protein complexes and reveal key binding interactions. nih.gov

Quantitative Structure-Activity Relationship (QSAR): Once initial biological activity data is generated from the SFR studies, QSAR models can be built. nih.gov These models mathematically correlate structural features (descriptors) with activity, enabling the prediction of the potency of novel, unsynthesized analogs. youtube.com

Machine Learning (ML) and AI: Advanced ML algorithms, such as support vector machines (SVM) or deep neural networks, can be trained on datasets of diverse heterocyclic compounds to predict various properties for 1-Benzimidazoleacetamidoxime. nih.govharvard.edu This includes predicting ADME (Absorption, Distribution, Metabolism, Excretion) properties, potential toxicity, and even identifying novel biological targets. nih.gov

Table 3: Proposed Computational Workflow

| Stage | Computational Method | Objective | Expected Outcome |

| 1. Hypothesis Generation | Inverse Molecular Docking | To identify potential biological targets from a large database of protein structures. | A ranked list of high-probability protein targets. |

| 2. Binding Mode Analysis | Molecular Docking & MD Simulation | To predict the binding pose and interaction stability with top-ranked targets. mdpi.com | Visualization of key hydrogen bonds, hydrophobic interactions, and conformational changes. |

| 3. Analog Design | QSAR & Machine Learning | To predict the activity of virtual analogs and prioritize synthesis. nih.gov | A focused library of new derivatives with a high probability of improved activity. |

| 4. Property Prediction | AI-based ADME/Tox Models | To forecast the drug-likeness and potential liabilities of lead compounds. nih.govnih.gov | A profile of aqueous solubility, bioavailability, and potential toxicity for lead candidates. |

Integration into Supramolecular Chemistry and Nanotechnology

The benzimidazole scaffold, with its hydrogen bond donors and acceptors and π-stacking capabilities, is an excellent building block for supramolecular assemblies. researchgate.netacs.org The unique functional groups of 1-Benzimidazoleacetamidoxime—specifically the imidazole (B134444) N-H, the oxime, and the amide—offer multiple coordination and hydrogen bonding sites that remain unexplored.